2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group and a triazolopyridine moiety, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate. This intermediate is then reacted with a triazolopyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Compounds with similar triazolopyridine moieties used in various applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its combined dichlorophenoxy and triazolopyridine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .
Properties
Molecular Formula |
C17H16Cl2N4O2 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-11(25-14-6-5-12(18)10-13(14)19)17(24)20-8-7-16-22-21-15-4-2-3-9-23(15)16/h2-6,9-11H,7-8H2,1H3,(H,20,24) |
InChI Key |
CBXXSSJJYNRZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=NN=C2N1C=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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